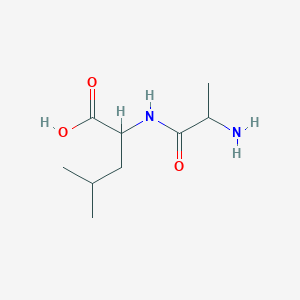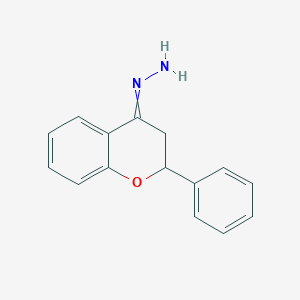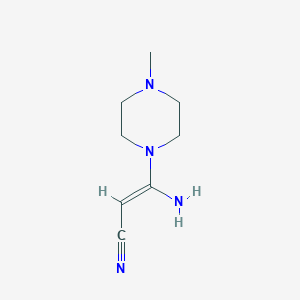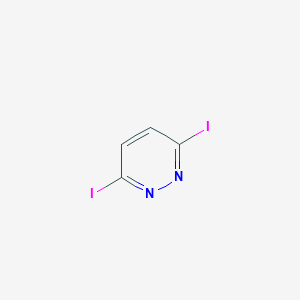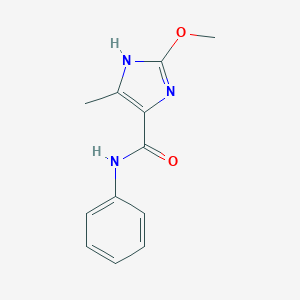
2-METHOXY-5-METHYL-4-PHENYLCARBAMOYLIMIDAZOLE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-METHOXY-5-METHYL-4-PHENYLCARBAMOYLIMIDAZOLE is a synthetic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of a methoxy group at the 2-position, a methyl group at the 5-position, and a phenyl group attached to the nitrogen atom at the 1-position of the imidazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-METHOXY-5-METHYL-4-PHENYLCARBAMOYLIMIDAZOLE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methoxy-5-methylbenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization using a suitable dehydrating agent, such as phosphorus oxychloride (POCl3), to yield the imidazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-METHOXY-5-METHYL-4-PHENYLCARBAMOYLIMIDAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to modify the functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace existing substituents on the imidazole ring.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-METHOXY-5-METHYL-4-PHENYLCARBAMOYLIMIDAZOLE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 2-METHOXY-5-METHYL-4-PHENYLCARBAMOYLIMIDAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2-Methoxy-5-methyl-1H-imidazole-4-carboxamide: Lacks the phenyl group, which may affect its biological activity and chemical properties.
2-Methoxy-1H-imidazole-4-carboxamide:
5-Methyl-N-phenyl-1H-imidazole-4-carboxamide: Lacks the methoxy group, which may influence its solubility and interaction with molecular targets.
Uniqueness: 2-METHOXY-5-METHYL-4-PHENYLCARBAMOYLIMIDAZOLE is unique due to the combination of its substituents, which confer specific chemical and biological properties
Eigenschaften
CAS-Nummer |
138944-33-9 |
|---|---|
Molekularformel |
C12H13N3O2 |
Molekulargewicht |
231.25 g/mol |
IUPAC-Name |
2-methoxy-5-methyl-N-phenyl-1H-imidazole-4-carboxamide |
InChI |
InChI=1S/C12H13N3O2/c1-8-10(15-12(13-8)17-2)11(16)14-9-6-4-3-5-7-9/h3-7H,1-2H3,(H,13,15)(H,14,16) |
InChI-Schlüssel |
NEBDNCAHALUEFK-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(N1)OC)C(=O)NC2=CC=CC=C2 |
Kanonische SMILES |
CC1=C(N=C(N1)OC)C(=O)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


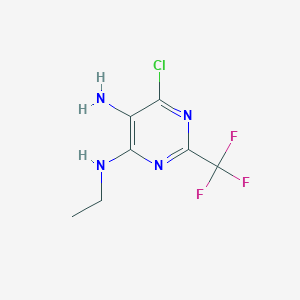
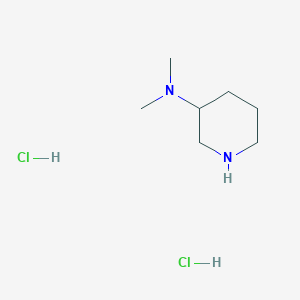
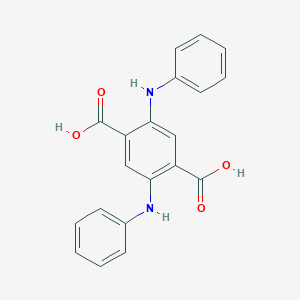
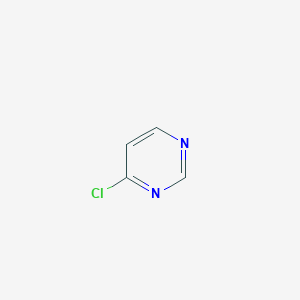
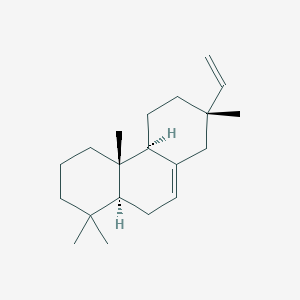
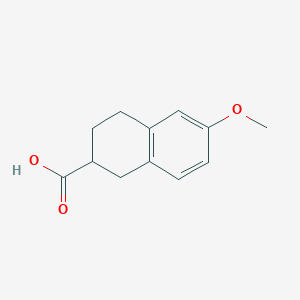
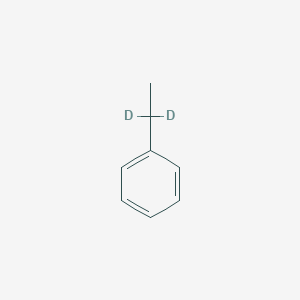

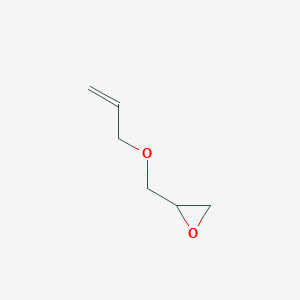
![[3,3'-Bipyridine]-5-carboxylic acid](/img/structure/B154828.png)
